Low Millimolar Inhibition of Dihydrofolate Reductase (DHFR) Suggests a Clean Off-Target Profile
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol exhibits weak inhibition of human dihydrofolate reductase (DHFR) with an IC50 > 50,000 nM [1]. This is in stark contrast to known antifolate drugs like methotrexate, which are potent DHFR inhibitors with IC50 values in the low nanomolar range. For a compound being developed or used as a tool for other targets (like lipoxygenase), this weak DHFR activity is a favorable feature, indicating a reduced likelihood of cytotoxicity and off-target effects associated with folate pathway disruption.
| Evidence Dimension | Inhibition of Dihydrofolate Reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Methotrexate (potent DHFR inhibitor) IC50 < 50 nM |
| Quantified Difference | >1000-fold weaker inhibition |
| Conditions | Enzymatic assay using DHFR isolated from MTX-resistant WI-L2 cells [1]. |
Why This Matters
This data confirms the compound does not potently inhibit a major anti-proliferative target, making it a potentially cleaner tool for studying other pathways without the confounding cytotoxicity associated with strong DHFR inhibition.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol. Retrieved April 20, 2026. View Source
